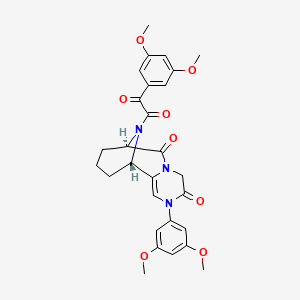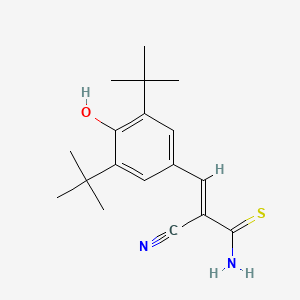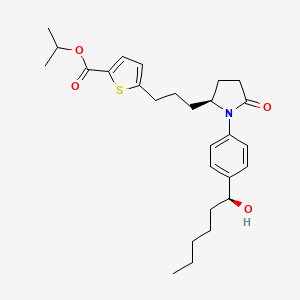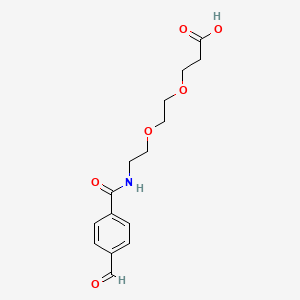
Ald-ph-peg2-acid
Vue d'ensemble
Description
Ald-Ph-PEG2-acid is a non-cleavable linker for bio-conjugation . It contains a -CHO/Aldehyde group and a COOH/Carboxylic Acid group linked through a linear PEG chain . Its molecular weight is 309.3 g/mol, and its molecular formula is C15H19NO6 .
Synthesis Analysis
Ald-Ph-PEG2-acid is a key component in the synthesis of highly specific drug delivery systems . Its inherent properties as a linker effectively conjugate therapeutic drugs or imaging moieties to polyethylene glycol (PEG), thereby enhancing their solubility, stability, and pharmacokinetics .Chemical Reactions Analysis
The benzaldehyde group in Ald-Ph-PEG2-acid is reactive with hydrazide and aminooxy moiety . The terminal carboxylic acid can undergo reactions with primary amines in the presence of activators such as EDC or HATU to form a stable amide bond .Physical And Chemical Properties Analysis
Ald-Ph-PEG2-acid has a molecular weight of 309.3 g/mol and a molecular formula of C15H19NO6 . It is a non-cleavable linker for bio-conjugation . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique
Enzyme Stability and Activity
Ald-ph-peg2-acid, or similar compounds, have been used to improve enzyme stability. For example, polyethylene glycol (PEG) derivatives such as monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD) have been attached to enzymes like cellulase, enhancing their stability and activity in specific conditions, such as ionic liquids Li et al., 2018.
Nanopore Technology
PEG-like derivatives, including those similar to Ald-ph-peg2-acid, have been used in the design of nanopores. This application demonstrates pH gating and sensing properties, crucial for various sensing and filtration applications M. Lepoitevin et al., 2015.
Drug Delivery and Tissue Engineering
In drug delivery and tissue engineering, derivatives of PEG, such as alkyne-functionalized PEG (PEG(Alk)), are utilized in the assembly of nano-/micrometer-scaled films and capsules. These materials are of interest due to their low-fouling properties and potential applications in controlled drug release Melissa K M Leung et al., 2011.
Atomic Layer Deposition (ALD) Applications
ALD techniques, where compounds like Ald-ph-peg2-acid might be used, are crucial in creating thin films for various industrial and research applications, including solar cell devices, high-k transistors, and solid oxide fuel cells Richard W Johnson et al., 2014.
Catalyst Design
ALD is also a promising candidate for coating porous structures for catalysis, fuel cells, batteries, supercapacitors, and other applications. For example, ALD of TiO(2) on nanoporous films can result in photocatalytic activity C. Detavernier et al., 2011.
Enhanced Cellulase Stability
Using PEG derivatives to modify the N-terminal α-amino acid residue of cellulase has shown significant enhancements in the enzyme's stability, particularly in challenging environments like ionic liquids Lu Li et al., 2013.
Nanobiosensor Functionalization
ALD techniques are employed for nanobiosensor functionalization, which enhances surface immobilization, potentially leading to higher detection sensitivity. This application is crucial in developing advanced biosensing technologies D. Guo et al., 2010.
Biomedical Applications
In the biomedical field, PEGylation, involving the use of PEG derivatives, is a strategy to enhance the in vivo residence time of certain therapeutic proteins, thus reducing dose frequency and improving patient comfort J. Behi et al., 2017.
Post-Surgical Applications
Ald-ph-peg2-acid derivatives have been explored in developing hydrogel barriers for preventing post-surgical cardiac adhesions. Such materials offer promising solutions in cardiothoracic procedures M. Fujita et al., 2020.
Safety and Hazards
Ald-Ph-PEG2-acid should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . It should be stored in closed vessels at -20°C . Personal protective equipment such as chemical-resistant gloves and safety goggles should be worn when handling this chemical .
Propriétés
IUPAC Name |
3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c17-11-12-1-3-13(4-2-12)15(20)16-6-8-22-10-9-21-7-5-14(18)19/h1-4,11H,5-10H2,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXKUAVAORJSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175118 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ald-ph-peg2-acid | |
CAS RN |
1807534-84-4 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



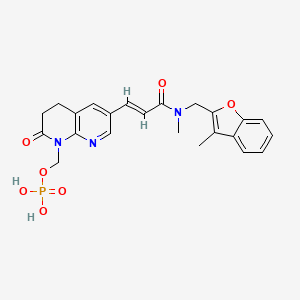
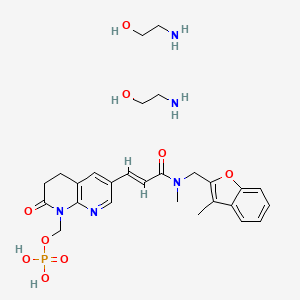
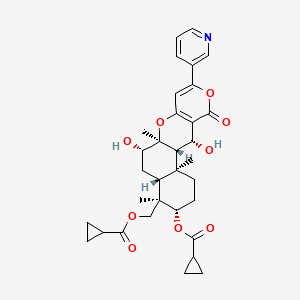
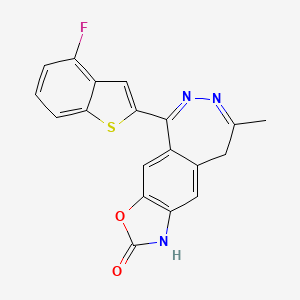
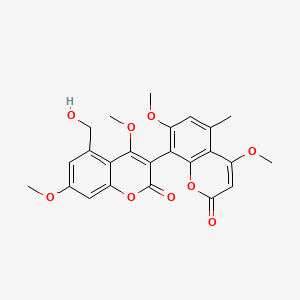
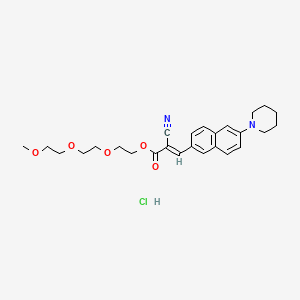
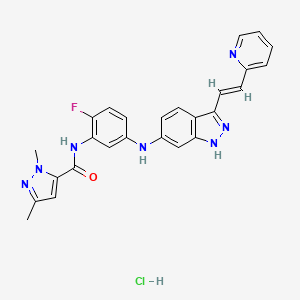
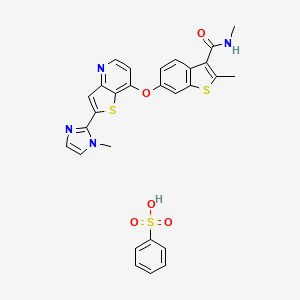
![(7S,11R)-2-Cyclopentyl-12-(2-(3,5-dimethoxyphenyl)-2-oxoacetyl)-2,7,8,9,10,11-hexahydro-6H-7,11-epiminopyrazino[1,2-a]azocine-3,6(4H)-dione](/img/structure/B605225.png)
